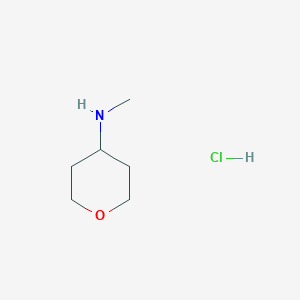
Clorhidrato de N-metiltetrahidro-2H-piran-4-amina
Descripción general
Descripción
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyltetrahydro-2H-pyran-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyltetrahydro-2H-pyran-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Clorhidrato de N-metiltetrahidro-2H-piran-4-amina: es un valioso bloque de construcción en la síntesis orgánica. Su estructura es susceptible a diversas reacciones químicas, lo que la convierte en un intermedio versátil para la construcción de moléculas orgánicas complejas. Puede sufrir aminación reductora, acilación y alquilación, que son reacciones fundamentales en la síntesis de productos farmacéuticos, agroquímicos y polímeros .
Química medicinal
En química medicinal, este compuesto sirve como precursor para la síntesis de posibles agentes terapéuticos. Su incorporación a moléculas con características de fármacos podría conducir al desarrollo de nuevos medicamentos con aplicaciones en el tratamiento de enfermedades como el cáncer, los trastornos neurodegenerativos y las infecciones .
Catálisis
La funcionalidad amina de Clorhidrato de 4-(Metilamino)tetrahidropirano puede actuar como ligando en sistemas catalíticos. Puede formar complejos con metales y facilitar varios procesos catalíticos, incluida la síntesis asimétrica, que es crucial para producir sustancias enantioméricamente puras que se utilizan en medicamentos .
Ciencia de los materiales
Las propiedades químicas de este compuesto permiten su uso en la ciencia de los materiales, particularmente en el desarrollo de nuevos polímeros con propiedades mecánicas y químicas específicas. Se puede usar para modificar las propiedades de la superficie de los materiales o como monómero en reacciones de polimerización .
Investigación bioquímica
En la investigación bioquímica, This compound se puede utilizar para estudiar las interacciones enzima-sustrato, especialmente aquellas que involucran grupos amina. Puede servir como sustrato o inhibidor en ensayos enzimáticos para comprender el mecanismo de acción de las enzimas .
Química agrícola
El compuesto encuentra aplicaciones en química agrícola para la síntesis de agroquímicos. Sus derivados se pueden explorar por sus actividades pesticidas o herbicidas, contribuyendo al desarrollo de nuevos productos que pueden mejorar la protección de los cultivos .
Química analítica
En química analítica, Clorhidrato de 4-(Metilamino)tetrahidropirano se puede utilizar como estándar o reactivo en análisis químicos. Puede ayudar en la cuantificación de compuestos químicos o servir como estándar de calibración en métodos cromatográficos .
Nanotecnología
Por último, el compuesto se puede utilizar en nanotecnología para crear nanopartículas funcionalizadas. Estas nanopartículas pueden tener aplicaciones que van desde sistemas de administración de fármacos dirigidos hasta sensores y catalizadores .
Propiedades
IUPAC Name |
N-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCYLTUYKZCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627964 | |
| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392277-22-4 | |
| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyloxan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

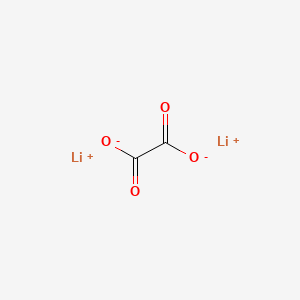



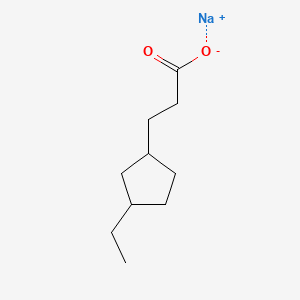
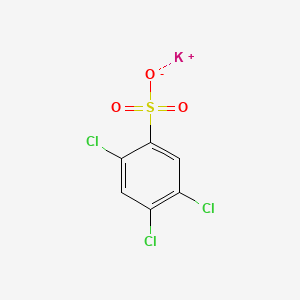

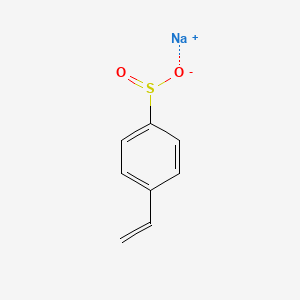

![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)


![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
